![molecular formula C19H13ClF3NO4S2 B2464459 N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 854035-98-6](/img/structure/B2464459.png)
N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and antifungal agents. This compound features a benzenesulfonyl group and a trifluoromethyl-substituted phenyl ring, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 4-chloro-3-(trifluoromethyl)aniline. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound may participate in nucleophilic or electrophilic substitution reactions due to the presence of the sulfonamide and chloro groups.
Oxidation and Reduction: The compound may undergo oxidation or reduction under specific conditions, although these reactions may be less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like water or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction may alter the oxidation state of the compound.
Applications De Recherche Scientifique
N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Exploration of its potential as an antimicrobial or antifungal agent.
Industry: Possible applications in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide would depend on its specific biological or chemical activity. In general, sulfonamides act by inhibiting enzymes or interfering with metabolic pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(benzenesulfonyl)-N-phenylbenzenesulfonamide: Lacks the chloro and trifluoromethyl substituents.
N-(benzenesulfonyl)-N-[4-methylphenyl]benzenesulfonamide: Contains a methyl group instead of chloro and trifluoromethyl groups.
Uniqueness
The presence of the chloro and trifluoromethyl groups in N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide may impart unique chemical properties, such as increased lipophilicity or altered reactivity, compared to similar compounds.
Propriétés
IUPAC Name |
N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3NO4S2/c20-18-12-11-14(13-17(18)19(21,22)23)24(29(25,26)15-7-3-1-4-8-15)30(27,28)16-9-5-2-6-10-16/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCQWCQHIMKWIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
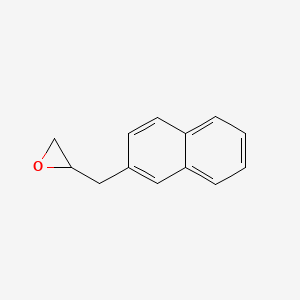
![3-Methyl-6-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2464379.png)

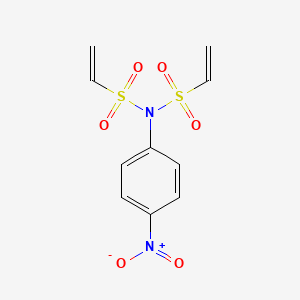
![N-[(4-methoxythian-4-yl)methyl]methanesulfonamide](/img/structure/B2464385.png)

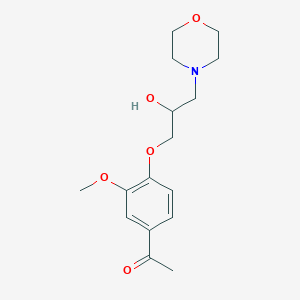
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-methoxy-5-sulfamoylbenzoate](/img/structure/B2464389.png)
![(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2464391.png)
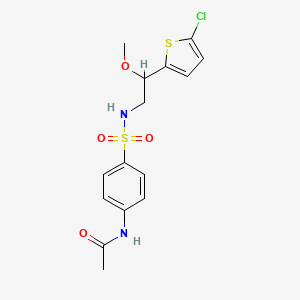
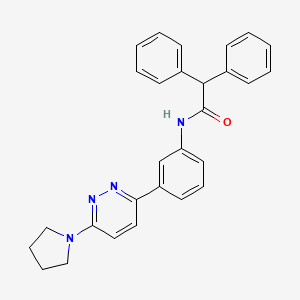
![4-tert-butyl-N-[4-(dimethylamino)but-2-yn-1-yl]benzamide](/img/structure/B2464396.png)

![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride](/img/structure/B2464398.png)
